molecular formula C12H7N3S B8770188 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-

Cat. No. B8770188
M. Wt: 225.27 g/mol
InChI Key: WWLBJEIALPABFF-UHFFFAOYSA-N
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Patent
US07612086B2

Procedure details

A mixture of 11 (18.3 mg, 50.1 μmol), EtOH (2.0 mL) and 10% aqueous NaOH (1.0 mL) was refluxed (oil bath temp. 105° C.) for 40 min. The mixture was poured onto water (3 mL), extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (MgSO4) and concentrated. The product was isolated by PTLC using dichloromethane:methanol (19:1) as eluent to give 12 as a white solid (7.6 mg, 68%); 1H NMR (400 MHz, CDCl3) δ 10.30-10.10 (bs, NH), 10.74 (d, J=1.9 Hz, 1H), 8.31 (d, J=1.9 Hz, 1H), 7.90 (s, 1H), 7.39 (m, 2H), 7.16 (dd, J=5.0, 3.6 Hz, 1H).
Name
Quantity
18.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
68%

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([C:19]4[S:20][CH:21]=[CH:22][CH:23]=4)[CH:18]=[C:13]3[C:12]([C:24]#[N:25])=[CH:11]2)(=O)=O)C=CC=CC=1.CCO.[OH-].[Na+]>ClCCl.CO>[S:20]1[CH:21]=[CH:22][CH:23]=[C:19]1[C:17]1[CH:18]=[C:13]2[C:12]([C:24]#[N:25])=[CH:11][NH:10][C:14]2=[N:15][CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
18.3 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)C=2SC=CC2)C#N
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto water (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was isolated by PTLC

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1C=C2C(=NC1)NC=C2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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